Methyl 3,5-bis(allyloxy)benzenecarboxylate

Vue d'ensemble

Description

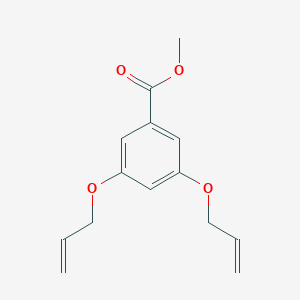

Methyl 3,5-bis(allyloxy)benzenecarboxylate is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . This compound is characterized by the presence of two allyloxy groups attached to a benzenecarboxylate core. It is primarily used in proteomics research and other scientific studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis(allyloxy)benzenecarboxylate typically involves the esterification of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3,5-bis(allyloxy)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3,5-bis(allyloxy)benzoic acid.

Reduction: Formation of 3,5-bis(allyloxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 3,5-bis(allyloxy)benzenecarboxylate has diverse applications across several scientific disciplines:

Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, leading to the formation of different derivatives which can be utilized in further chemical research.

Biology

- Enzyme-Substrate Interactions : The compound is employed in studies investigating enzyme-substrate interactions. It has been shown to modify enzyme activity through its reactive groups.

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties by inhibiting viral proteases essential for viral replication .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties, particularly in neurodegenerative diseases due to its acetylcholinesterase (AChE) inhibition capabilities. This inhibition can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease.

- Antioxidant Properties : It demonstrates antioxidant activity that can protect cells from oxidative stress, making it relevant in the study of various diseases linked to oxidative damage .

Industry

- Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials due to its reactivity and ability to form diverse chemical derivatives.

The biological activities of this compound can be summarized as follows:

| Activity Type | Findings | References |

|---|---|---|

| Antiviral | Inhibits viral proteases | |

| Enzyme Inhibition | AChE inhibition; affects kinase activity | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound significantly reduced viral replication rates in vitro across several viral strains. This broad-spectrum activity suggests its potential as a therapeutic agent against viral infections.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, the compound effectively inhibited AChE activity in neuronal cultures. This resulted in increased acetylcholine levels, indicating possible applications in treating neurodegenerative diseases like Alzheimer's .

Mécanisme D'action

The mechanism of action of Methyl 3,5-bis(allyloxy)benzenecarboxylate involves its interaction with various molecular targets. The allyloxy groups can undergo chemical modifications, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in enzyme activity, protein function, and cellular processes .

Comparaison Avec Des Composés Similaires

Methyl 3,5-dihydroxybenzenecarboxylate: Lacks the allyloxy groups, making it less reactive in certain chemical reactions.

Methyl 3,5-bis(methoxy)benzenecarboxylate: Contains methoxy groups instead of allyloxy groups, leading to different reactivity and applications.

Uniqueness: Methyl 3,5-bis(allyloxy)benzenecarboxylate is unique due to the presence of allyloxy groups, which provide additional sites for chemical modification and enhance its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .

Activité Biologique

Methyl 3,5-bis(allyloxy)benzenecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- CAS Number : 135710-38-2

This compound functions primarily through its interactions with various biological targets, including enzymes and receptors. It has been noted for its ability to modify enzyme-substrate interactions, which can lead to significant changes in metabolic pathways.

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It acts as an inhibitor of certain viral proteases, which are essential for viral replication. This inhibition can potentially reduce the viral load in infected cells.

2. Enzyme Inhibition

The compound has been studied for its effects on various enzymes:

- AChE Inhibition : It has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease.

- Kinase Activity : There is evidence suggesting that it may influence kinase activity, thereby impacting signal transduction pathways critical for cell growth and metabolism.

3. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antiviral | Inhibits viral proteases | |

| Enzyme Inhibition | AChE inhibition; affects kinase activity | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound showed a significant reduction in viral replication rates in vitro. The compound was tested against several strains of viruses, demonstrating broad-spectrum activity.

Case Study: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was shown to effectively inhibit AChE, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in neurodegenerative disease treatment.

Propriétés

IUPAC Name |

methyl 3,5-bis(prop-2-enoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVVZYQCQQHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376901 | |

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135710-38-2 | |

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.